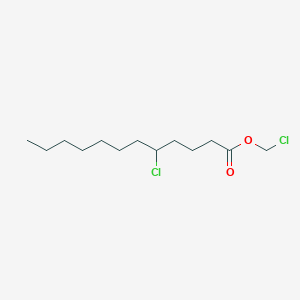

Chloromethyl 5-chlorododecanoate

Description

Chloromethyl 5-chlorododecanoate (C₁₃H₂₂Cl₂O₂) is a chlorinated ester featuring a chloromethyl group (-CH₂Cl) esterified to a 5-chlorododecanoic acid backbone. This compound is structurally characterized by two chlorine substituents: one on the methyl group adjacent to the ester oxygen and another on the fifth carbon of the dodecanoate chain. The presence of chlorine atoms enhances its reactivity in nucleophilic substitution or elimination reactions compared to non-halogenated esters.

Properties

CAS No. |

80419-01-8 |

|---|---|

Molecular Formula |

C13H24Cl2O2 |

Molecular Weight |

283.2 g/mol |

IUPAC Name |

chloromethyl 5-chlorododecanoate |

InChI |

InChI=1S/C13H24Cl2O2/c1-2-3-4-5-6-8-12(15)9-7-10-13(16)17-11-14/h12H,2-11H2,1H3 |

InChI Key |

NHSXKNLOSXLLRZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(CCCC(=O)OCCl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloromethyl 5-chlorododecanoate can be synthesized through the esterification of 5-chlorododecanoic acid with chloromethyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Chloromethyl 5-chlorododecanoate undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents such as water or alcohols.

Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide. The reactions are usually performed under reflux conditions to ensure complete hydrolysis.

Major Products Formed

Substitution Reactions: Depending on the nucleophile used, the major products can include various substituted dodecanoates.

Hydrolysis: The primary products are 5-chlorododecanoic acid and chloromethyl alcohol.

Scientific Research Applications

Chloromethyl 5-chlorododecanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester bonds. It serves as a model substrate for investigating ester hydrolysis mechanisms.

Medicine: Research into potential pharmaceutical applications includes exploring its use as a prodrug, where the ester bond is hydrolyzed in vivo to release the active drug.

Mechanism of Action

The mechanism of action of chloromethyl 5-chlorododecanoate primarily involves its reactivity as an ester. In biological systems, esterases can catalyze the hydrolysis of the ester bond, releasing 5-chlorododecanoic acid and chloromethyl alcohol. These products can then participate in further biochemical pathways. The molecular targets and pathways involved depend on the specific context of its application, such as enzyme studies or drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Chloromethyl 5-chlorododecanoate with structurally or functionally related compounds, drawing on available data from the provided evidence:

Structural and Functional Analogues

Key Differences

- Chloromethyl Chlorosulfate : Unlike this compound, this compound incorporates a sulfonate group (-SO₃), increasing its reactivity and hazard profile. It is strictly regulated for use as an intermediate under controlled conditions.

- Chloroethyl Acetate : A shorter-chain chlorinated ester with a single chlorine on the ethyl group.

- Methyl Pentadecanoate : A non-chlorinated ester used in benign applications. The absence of chlorine reduces its chemical reactivity, making it unsuitable for reactions requiring halogenated intermediates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.